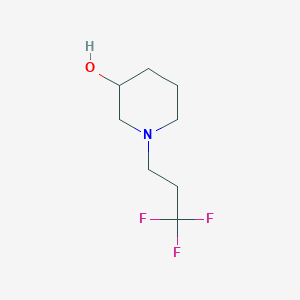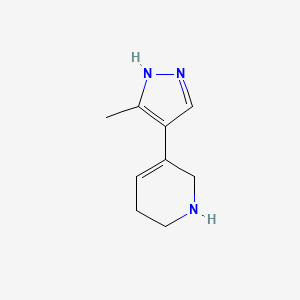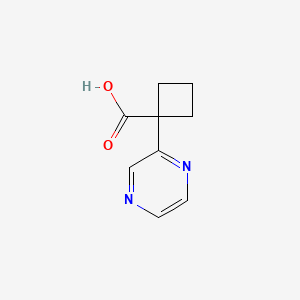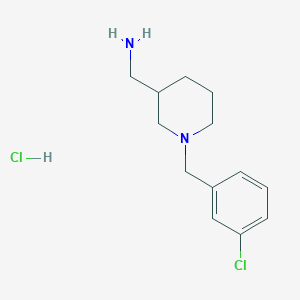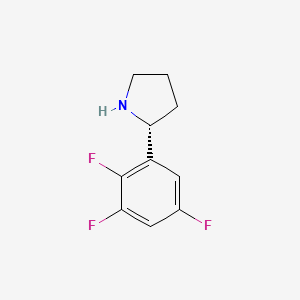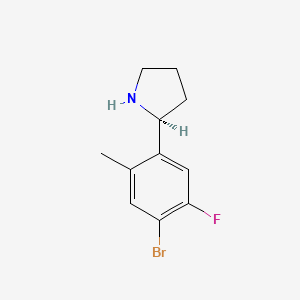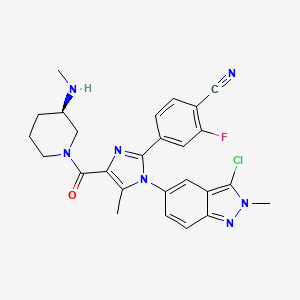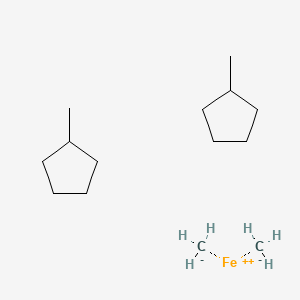
carbanide;iron(2+);methylcyclopentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbanide;iron(2+);methylcyclopentane is a complex organometallic compound that combines the properties of carbanide, iron(2+), and methylcyclopentane
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbanide;iron(2+);methylcyclopentane typically involves the reaction of methylcyclopentane with iron(2+) salts in the presence of a carbanide source. One common method is the reaction of methylcyclopentane with iron(2+) chloride and a carbanide donor under an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition of the intermediate complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar methods as described above, but with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Carbanide;iron(2+);methylcyclopentane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(3+) complexes.
Reduction: It can be reduced back to iron(0) or iron(1+) states.
Substitution: Ligand exchange reactions where the methylcyclopentane or carbanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Ligand exchange reactions often use phosphines (e.g., triphenylphosphine) or carbon monoxide (CO) as substituting ligands.
Major Products Formed
Oxidation: Iron(3+) complexes with modified ligands.
Reduction: Iron(0) or iron(1+) complexes.
Substitution: New organometallic complexes with different ligands.
Aplicaciones Científicas De Investigación
Carbanide;iron(2+);methylcyclopentane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential role in biological systems as a model for iron-containing enzymes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of fine chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of carbanide;iron(2+);methylcyclopentane involves the coordination of the iron(2+) center with the carbanide and methylcyclopentane ligands. This coordination facilitates various chemical reactions by stabilizing reactive intermediates and lowering activation energies. The molecular targets and pathways involved depend on the specific application, but generally include interactions with other metal centers, organic substrates, and biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentadienyliron(2+) complexes: Similar in structure but with cyclopentadienyl ligands instead of methylcyclopentane.
Ferrocene: An iron(2+) complex with two cyclopentadienyl ligands.
Iron(2+) carbonyl complexes: Contain carbon monoxide ligands instead of carbanide and methylcyclopentane.
Uniqueness
Carbanide;iron(2+);methylcyclopentane is unique due to the presence of the carbanide ligand, which imparts distinct electronic and steric properties compared to other iron(2+) complexes. This uniqueness makes it a valuable compound for specific catalytic and research applications where traditional iron complexes may not be as effective.
Propiedades
Fórmula molecular |
C14H30Fe |
|---|---|
Peso molecular |
254.23 g/mol |
Nombre IUPAC |
carbanide;iron(2+);methylcyclopentane |
InChI |
InChI=1S/2C6H12.2CH3.Fe/c2*1-6-4-2-3-5-6;;;/h2*6H,2-5H2,1H3;2*1H3;/q;;2*-1;+2 |
Clave InChI |
DTZSYXIJNWMYAC-UHFFFAOYSA-N |
SMILES canónico |
[CH3-].[CH3-].CC1CCCC1.CC1CCCC1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



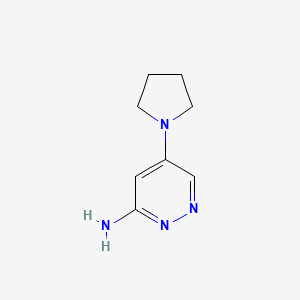
![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)


![2-Methyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B15226902.png)
![4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B15226913.png)
